1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol
Description
1-[4-(4-Chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 4-(4-chlorobenzoyl)phenoxy group and a morpholine ring. The morpholine ring contributes to solubility and hydrogen-bonding interactions, which are critical for pharmacological activity.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c21-17-5-1-15(2-6-17)20(24)16-3-7-19(8-4-16)26-14-18(23)13-22-9-11-25-12-10-22/h1-8,18,23H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHVFFOONPLLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyphenylpropoxy, followed by the introduction of the morpholinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Findings
Substituent Effects: The 4-chlorobenzoyl group in the target compound likely increases lipophilicity compared to non-aromatic substituents (e.g., methoxyethyl in Metoprolol). This could improve membrane permeability but may reduce aqueous solubility. Morpholine vs. Electron-Withdrawing Groups: The pentafluoro-λ⁶-sulfanyl group in compound 24 introduces strong electron-withdrawing effects, which may protect against oxidative metabolism.
Purity and Synthetic Accessibility: Compounds with bis(4-chlorobenzyl)amino groups (e.g., 26) achieve high purity (99.45%), indicating robust synthetic protocols. The target compound’s synthesis would benefit from similar optimized methods.
Pharmacological Implications :
- Metoprolol Comparison : Unlike Metoprolol’s β-blocker activity, the target compound’s morpholine and chlorobenzoyl groups suggest divergent mechanisms, possibly targeting kinases or GPCRs.
- Morpholine-Containing Analogs : Compound 9 () demonstrates >98% purity and bioactivity, supporting the therapeutic relevance of morpholine in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
